2-[4-(Hydroxymethyl)phenyl]benzonitrile
Overview
Description
2-[4-(Hydroxymethyl)phenyl]benzonitrile is an impurity of 4’-Bromomethyl-2-cyanobiphenyl, which is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists.
Scientific Research Applications
Synthesis and Cycloaddition Reactions
The compound 2-[4-(Hydroxymethyl)phenyl]benzonitrile plays a significant role in the synthesis of various chemical structures. Kanemasa, Nishiuchi, and Wada (1992) demonstrated its role in the regiocontrol of nitrile oxide cycloadditions, leading to the production of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline. This process is noted for its high regioselectivity and potential applications in synthesizing substituted allyl alcohols (Kanemasa, Nishiuchi, & Wada, 1992).
Anticancer Research
A family of compounds involving 4-hydroxymethylbenzonitrile, among others, was synthesized by Pilon et al. (2020). These compounds showed strong activity against colorectal and triple negative breast cancer cells, indicating the potential of 4-hydroxymethylbenzonitrile derivatives in cancer research (Pilon et al., 2020).
Chemical and Physical Properties Analysis
Tiwari, Dwivedi, and Sharma (2020) investigated the physico-chemical properties and spectral analysis of 4-n-ethoxy-4'-cyanobiphenyl, which includes benzonitrile as a constituent. This study provides insights into the electronic structure and properties of compounds containing benzonitrile (Tiwari, Dwivedi, & Sharma, 2020).
Development of Androgen Receptor Antagonists
Li et al. (2008) discussed the development of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile as a novel, nonsteroidal androgen receptor antagonist. This compound, devoid of phototoxicity, shows potential for dermatological applications, highlighting the versatility of benzonitrile derivatives in pharmaceutical development (Li et al., 2008).
Antitumor Activity and DNA Binding
Bera et al. (2021) synthesized a cobalt(II) complex with benzonitrile derivatives that exhibited significant antitumor activity against U937 cancer cells. This research underscores the relevance of benzonitrile derivatives in developing new antitumor agents and understanding their interaction with DNA (Bera et al., 2021).
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNKJXHTMOHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362718 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-19-0 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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